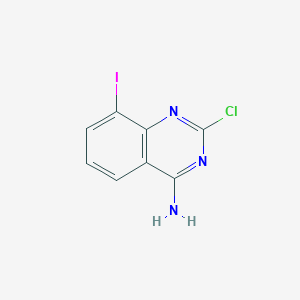

2-Chloro-8-iodoquinazolin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-8-iodoquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClIN3/c9-8-12-6-4(7(11)13-8)2-1-3-5(6)10/h1-3H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMSTYNCTBKBML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)N=C(N=C2N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClIN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653122 | |

| Record name | 2-Chloro-8-iodoquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1107694-87-0 | |

| Record name | 2-Chloro-8-iodoquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-8-iodoquinazolin-4-amine chemical properties and structure

An In-Depth Technical Guide to 2-Chloro-8-iodoquinazolin-4-amine: Properties, Structure, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following guide on this compound has been compiled from available scientific literature and chemical databases. Direct experimental data for this specific compound is limited. Therefore, some properties and protocols are inferred from closely related analogues. This document is intended for research and informational purposes only and should be used in conjunction with established laboratory safety protocols and practices.

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The functionalization of the quinazoline ring at various positions allows for the fine-tuning of its pharmacological profile. This compound is a halogenated derivative of the 4-aminoquinazoline series, which is of significant interest to researchers in drug discovery. The presence of a chlorine atom at the 2-position and an iodine atom at the 8-position offers versatile handles for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, to generate diverse libraries of novel compounds[2]. This guide provides a comprehensive overview of the known and extrapolated chemical properties, structural features, and a putative synthetic pathway for this compound.

Molecular Structure and Chemical Properties

The structural framework of this compound combines the key features of a 4-aminoquinazoline core with halogen substitutions that significantly influence its reactivity and potential for biological interactions.

Molecular Structure

The molecule consists of a fused pyrimidine and benzene ring system, forming the quinazoline core. An amine group is attached at the 4-position, a chlorine atom at the 2-position, and an iodine atom at the 8-position.

Caption: 2D structure of this compound.

Physicochemical Properties

| Property | Predicted Value | Source/Basis for Prediction |

| Molecular Formula | C₈H₅ClIN₃ | Based on chemical structure |

| Molecular Weight | 305.51 g/mol | Calculated from atomic weights |

| Appearance | Likely a white to off-white solid | Analogy with similar compounds[5] |

| Melting Point | Expected to be >200 °C | High due to aromaticity and halogen bonding |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF | Common for heterocyclic compounds |

| Stability | Stable under normal storage conditions | General observation for similar structures[6] |

Synthesis and Purification

A plausible synthetic route to this compound can be devised based on established methods for the synthesis of halogenated quinazolines[7][8]. The proposed pathway starts from a readily available anthranilic acid derivative.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 8-Iodoquinazoline-2,4-diol

-

Combine 2-amino-3-iodobenzoic acid and urea in a 1:2 molar ratio in a round-bottom flask.

-

Heat the mixture at 180-190 °C for 4-5 hours.

-

Cool the reaction mixture and treat with a hot aqueous solution of sodium hydroxide.

-

Filter the hot solution to remove any insoluble impurities.

-

Acidify the filtrate with acetic acid or dilute HCl to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain 8-Iodoquinazoline-2,4-diol.

Causality: The thermal condensation of an anthranilic acid derivative with urea is a standard method for the construction of the quinazoline-2,4-dione core. The basic workup helps to dissolve the product and remove non-acidic impurities, followed by precipitation upon acidification.

Step 2: Synthesis of 2,4-Dichloro-8-iodoquinazoline

-

To a flask containing 8-Iodoquinazoline-2,4-diol, add phosphorus oxychloride (POCl₃) in excess (e.g., 10 equivalents).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

The precipitate formed is collected by filtration, washed with cold water until neutral, and dried.

Causality: POCl₃ is a powerful chlorinating agent used to convert hydroxyl groups on heterocyclic rings to chlorides. DMF acts as a catalyst to facilitate the reaction. The ice-water quench hydrolyzes the excess POCl₃ and precipitates the chlorinated product.

Step 3: Synthesis of this compound

-

Dissolve 2,4-Dichloro-8-iodoquinazoline in a suitable solvent such as isopropanol or THF.

-

Bubble ammonia gas through the solution or add a solution of ammonia in isopropanol at room temperature.

-

Stir the reaction mixture for 12-24 hours. The reaction progress can be monitored by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting solid can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality: The chlorine atom at the 4-position of the quinazoline ring is more susceptible to nucleophilic substitution than the one at the 2-position. This regioselectivity allows for the selective amination at C4.

Reactivity and Potential Applications

The chemical structure of this compound provides two distinct reactive sites for further functionalization, making it a valuable building block in the synthesis of more complex molecules.

Chemical Reactivity

-

Nucleophilic Aromatic Substitution at C2 : The chlorine atom at the 2-position can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) under appropriate conditions, typically requiring higher temperatures or catalysis compared to the C4 position.

-

Palladium-Catalyzed Cross-Coupling at C8 : The iodine atom at the 8-position is an excellent leaving group for Suzuki, Sonogashira, Heck, and other palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of aryl, alkyl, and alkynyl groups.

Caption: Key reactive sites of this compound.

Potential Applications in Drug Discovery

The 4-aminoquinazoline scaffold is a well-established pharmacophore in oncology, with several approved drugs targeting tyrosine kinases (e.g., Gefitinib, Erlotinib)[1][7]. The introduction of substituents at the C2 and C8 positions can modulate the compound's selectivity and potency for various biological targets.

-

Kinase Inhibitors : By analogy with other substituted quinazolines, derivatives of this compound could be explored as inhibitors of protein kinases such as EGFR, VEGFR, and Src family kinases[9].

-

Anticancer Agents : The quinazoline core is present in numerous compounds with demonstrated antiproliferative activity against various cancer cell lines[10][11].

-

Antimicrobial Agents : Quinazoline derivatives have also shown promise as antibacterial and antifungal agents[12][13].

The development of novel derivatives from this compound could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Related compounds are known to be harmful if swallowed and can cause skin and eye irritation[4][14][15].

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage : Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents[5][6].

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Below are the predicted spectral data based on the analysis of similar structures.

-

¹H NMR : The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinazoline ring and the protons of the amine group. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern.

-

¹³C NMR : The carbon NMR spectrum would display distinct signals for each of the eight carbon atoms in the quinazoline core. The carbons attached to the halogens and nitrogen atoms would have characteristic chemical shifts.

-

Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight. The isotopic pattern of the molecular ion would be characteristic of a compound containing one chlorine and one iodine atom.

-

Infrared (IR) Spectroscopy : The IR spectrum would likely exhibit characteristic absorption bands for N-H stretching of the amine group, C=N and C=C stretching of the quinazoline ring, and C-Cl and C-I stretching vibrations.

Conclusion

This compound represents a valuable and versatile scaffold for the development of novel compounds with potential therapeutic applications. Its dual halogenation at positions 2 and 8 provides orthogonal handles for a wide range of chemical transformations. While direct experimental data is sparse, this guide provides a solid foundation for researchers interested in the synthesis and exploration of this and related quinazoline derivatives, based on established chemical principles and data from analogous structures. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its potential in drug discovery.

References

- afl. (n.d.). SAFETY DATA SHEET.

- ECHEMI. (n.d.). 2-Chloro-5-iodo-4-quinazolinamine SDS, 1107694-85-8 Safety Data Sheets.

- PubChem. (n.d.). 2-Chloro-8-iodo-3-methyl-quinazolin-4-one.

- PubChem. (n.d.). 2-Chloroquinazolin-4-amine.

- MDPI. (n.d.). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate.

- Amazon S3. (2018, September 10). SAFETY DATA SHEET AMINE 4 2,4-D WEED KILLER.

- ResearchGate. (n.d.). Synthesis of the target compounds 4-8.

- ChemicalBook. (n.d.). 59870-43-8(2-CHLOROQUINAZOLIN-4-AMINE) Product Description.

- lookchem. (n.d.). 4-Quinazolinamine, 2-chloro-8-methoxy- Safety Data Sheets(SDS).

- National Institutes of Health. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.

- ScienceDirect. (2024, March 15). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives.

- National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability.

- IOP Publishing. (2019). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine.

- ResearchGate. (n.d.). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives.

- Chemsrc. (n.d.). 2-chloro-N-methyl-quinazolin-4-amine | CAS#:83260-68-8.

- CAS Common Chemistry. (n.d.). N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodo-4-quinazolinamine.

- PubMed. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- National Institutes of Health. (n.d.). Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity.

- PubChemLite. (n.d.). 2-chloro-n-methylquinazolin-4-amine (C9H8ClN3).

- National Institutes of Health. (n.d.). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues.

- PubMed. (2011, December 29). Reactivity of 2-ethoxyquinazolin- 4-yl hydrazine and its use in synthesis of novel quinazoline derivatives of antimicrobial activity.

- PubMed. (n.d.). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor.

- PubChemLite. (n.d.). 8-chloro-2-methylquinazolin-4-amine (C9H8ClN3).

- Benchchem. (n.d.). Spectroscopic analysis of 2-Acetyl-4(3H)-quinazolinone (NMR, IR, Mass Spec).

- SciSpace. (2022, August 28). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine.

- SpectraBase. (n.d.). 6-Chloro-4-(2-chlorophenyl)quinazoline-2-carboxaldehyde - Optional[13C NMR] - Chemical Shifts.

- ChemicalBook. (n.d.). 2-Chloro-4-fluoropyridine(34941-91-8) 1H NMR spectrum.

Sources

- 1. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Chloro-8-iodo-3-methyl-quinazolin-4-one | C9H6ClIN2O | CID 89782193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloroquinazolin-4-amine | C8H6ClN3 | CID 252879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 59870-43-8 CAS MSDS (2-CHLOROQUINAZOLIN-4-AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. cms9files.revize.com [cms9files.revize.com]

- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reactivity of 2-ethoxyquinazolin- 4-yl hydrazine and its use in synthesis of novel quinazoline derivatives of antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

- 15. lookchem.com [lookchem.com]

Introduction: The Quinazoline Scaffold as a Pillar of Medicinal Chemistry

An In-Depth Technical Guide to 2-Chloro-8-iodoquinazolin-4-amine (CAS 1107694-87-0): A Strategic Intermediate in Modern Drug Discovery

The quinazoline framework, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its structural rigidity, combined with its capacity for diverse substitutions, allows it to engage with a multitude of biological targets through specific and high-affinity interactions. This versatility has led to the development of numerous FDA-approved therapeutics for a range of diseases, most notably in oncology.[2][3][4] Marketed drugs such as Gefitinib (Iressa®), Erlotinib (Tarceva®), and Lapatinib (Tykerb®) are prominent examples of quinazoline derivatives that function as potent tyrosine kinase inhibitors, fundamentally changing the treatment paradigm for certain cancers.[1][2][5] The core structure's success has spurred continuous research into novel derivatives, seeking to enhance potency, selectivity, and pharmacokinetic profiles. It is within this context of innovation that highly functionalized intermediates like this compound have become invaluable assets for drug discovery programs.

Compound Profile: this compound

This compound is a strategically designed synthetic building block. Its structure is adorned with three distinct functional groups—a primary amine at C4, a reactive chlorine atom at C2, and an iodine atom at C8—each offering a specific "handle" for subsequent chemical modification. This multi-functional design enables chemists to rapidly generate diverse libraries of compounds, exploring structure-activity relationships (SAR) in a systematic and efficient manner.

| Property | Value | Source |

| CAS Number | 1107694-87-0 | [6][7] |

| Molecular Formula | C₈H₅ClIN₃ | [7] |

| Molecular Weight | 305.51 g/mol | [6] |

| IUPAC Name | This compound | [7] |

| Appearance | Typically a solid powder | [8] |

| Storage | Recommended at 2-8°C, protected from light | [8] |

Synthetic Strategy and Chemical Reactivity

The synthesis of substituted quinazolines is a well-established field in organic chemistry, often commencing from derivatives of anthranilic acid.[9][10] The preparation of a multi-halogenated compound like this compound involves a sequence of controlled reactions designed to install the desired functionalities with high regioselectivity.

A plausible synthetic pathway would begin with a suitably substituted anthranilic acid derivative, proceeding through cyclization to form the quinazoline core, followed by sequential halogenation and amination steps. For instance, the synthesis of the related 4-chloro-8-iodoquinazoline has been achieved through regioselective metalation of a 4-chloroquinazoline precursor, followed by quenching the reaction with iodine.[1] The final amino group at the C4 position is typically introduced via nucleophilic aromatic substitution (SNAr) on a 2,4-dichloroquinazoline intermediate.

The reactivity of the quinazoline core is dictated by the electronic properties of its substituents. In a 2,4-dichloroquinazoline precursor, the chlorine atom at the C4 position is significantly more susceptible to nucleophilic attack than the one at C2.[11][12] This enhanced reactivity is due to the greater electron deficiency at C4, a phenomenon rationalized by molecular orbital calculations that show a larger contribution of C4's orbitals to the Lowest Unoccupied Molecular Orbital (LUMO).[11] This inherent regioselectivity is a cornerstone of quinazoline chemistry, allowing for the selective introduction of an amino group at C4 while preserving the chloro group at C2 for subsequent modifications.

Caption: Plausible synthetic workflow for this compound.

Application in Drug Discovery: A Trifunctional Linchpin

The true value of this compound lies in its role as a versatile intermediate. Each of its functional groups provides a distinct vector for chemical diversification, allowing researchers to probe the binding pockets of target proteins comprehensively.

-

C4-Amine: The 4-anilino moiety is a classic pharmacophore in kinase inhibitors, often forming critical hydrogen bonds with the "hinge" region of the ATP-binding site.[1] While the primary amine in the parent compound is a starting point, it can be further elaborated through N-alkylation or N-arylation to optimize these interactions.

-

C2-Chloro Group: This position serves as a prime site for introducing a wide array of substituents via nucleophilic substitution. By reacting the C2-chloro group with various amines, thiols, or alcohols, chemists can install different chemical moieties that can extend into solvent-exposed regions or secondary binding pockets of a target enzyme, significantly impacting potency and selectivity.[10]

-

C8-Iodo Group: The iodine atom is an exceptionally useful handle for modern cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings allow for the facile formation of carbon-carbon or carbon-nitrogen bonds. This enables the introduction of aryl, heteroaryl, or alkyl groups at the C8 position, providing a powerful strategy to explore regions of the target protein that are inaccessible from the C2 or C4 positions.

Caption: Strategic diversification of the this compound scaffold.

The anticancer activity of quinazoline derivatives is well-documented, with many compounds exhibiting potent inhibitory effects on various cancer cell lines.[13] The modifications enabled by this trifunctional intermediate allow for the fine-tuning of these biological activities.

| Compound Class/Example | Target/Mechanism | Representative IC₅₀ Values | Reference |

| N-Arylquinazoline Analogs | WRN Helicase Inhibitors | 0.05 µM (K562 cells) | [14] |

| Quinazolinone-Azole Hybrids | Anticancer (Apoptosis) | 2.08 µM (HepG2 cells) | [13] |

| 6-Halo-2-phenyl-4-anilinoquinazolines | Antiproliferative | 2.0 µM (T98G cells) | [1] |

| 2-(amino)quinazolin-4(3H)-ones | Anti-MRSA | 0.02 µM (MRSA USA300) | [10] |

Exemplary Experimental Protocols

The following protocols are representative methodologies for the modification of this compound, based on established literature procedures for analogous compounds.[1][11][15]

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C8-Position

This protocol describes the palladium-catalyzed coupling of an arylboronic acid to the C8-iodo position.

Methodology:

-

Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

-

Solvent Addition: Add a degassed solvent mixture, typically dioxane/water (e.g., 4:1 v/v).

-

Reaction: Heat the mixture to reflux (e.g., 80-100 °C) and stir for 4-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the C8-arylated product.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

This protocol details the substitution of the C2-chloro group with a primary or secondary amine.

Methodology:

-

Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq.) in a suitable solvent such as DMF or n-butanol.

-

Reagent Addition: Add the desired amine nucleophile (1.5 - 2.0 eq.) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq.).

-

Reaction: Seal the tube and heat the mixture to 80-120 °C for 6-24 hours. Microwave irradiation can often be used to accelerate this transformation significantly.[1]

-

Monitoring: Track the formation of the product and consumption of starting material via LC-MS.

-

Work-up: After cooling, pour the reaction mixture into water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the combined organic extracts, dry over anhydrous MgSO₄, and concentrate. Purify the crude product via silica gel chromatography or recrystallization.

-

Validation: Characterize the purified 2-amino-substituted product by NMR and MS to confirm its identity and purity.

Conclusion

This compound (CAS 1107694-87-0) is more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry. By providing three distinct and orthogonally reactive sites, it empowers researchers to efficiently synthesize and evaluate a vast chemical space of novel quinazoline derivatives. Its utility in building libraries for screening against critical disease targets, particularly in oncology and infectious diseases, underscores its importance. As the quest for more selective and potent therapeutics continues, the intelligent design and application of such multi-functional intermediates will remain a critical component of successful drug discovery campaigns.

References

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Publishing.

- Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (n.d.). National Institutes of Health.

- Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy. (n.d.). ResearchGate.

- Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (n.d.). MDPI.

- Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (2025). Journal of Molecular and Organic Chemistry.

- Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. (2024). ScienceDirect.

- Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. (n.d.). National Institutes of Health.

- Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. (2025). National Institutes of Health.

- Quinazoline synthesis. (n.d.). Organic Chemistry Portal.

- Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). MDPI.

- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). National Institutes of Health.

- 2-Chloro-8-iodo-3-methyl-quinazolin-4-one. (n.d.). PubChem.

- 2-클로로-8-요오도퀴나졸린-4-아민 1107694-87-0 wiki. (n.d.). Guidechem.

- 2-Chloroquinazolin-4-amine. (n.d.). PubChem.

- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI.

- Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (n.d.). National Institutes of Health.

- A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin-4-one Analogues. (n.d.). National Institutes of Health.

- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025). National Institutes of Health.

- This compound. (n.d.). BLD Pharm.

- 2-CHLOROQUINAZOLIN-4-AMINE Product Description. (n.d.). ChemicalBook.

Sources

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Page loading... [guidechem.com]

- 7. 1107694-87-0|this compound|BLD Pharm [bldpharm.com]

- 8. 59870-43-8 CAS MSDS (2-CHLOROQUINAZOLIN-4-AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quinazoline synthesis [organic-chemistry.org]

Spectroscopic Characterization of 2-Chloro-8-iodoquinazolin-4-amine: A Technical Guide

Introduction

In the landscape of medicinal chemistry and drug development, quinazoline derivatives represent a cornerstone scaffold, exhibiting a wide array of biological activities. The precise functionalization of the quinazoline ring system allows for the fine-tuning of pharmacological properties, making the unambiguous characterization of these molecules a critical step in the research and development pipeline. This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-Chloro-8-iodoquinazolin-4-amine, a key intermediate in the synthesis of novel therapeutic agents. While direct experimental spectra for this specific compound are not widely published, this guide, grounded in the fundamental principles of spectroscopy and data from analogous structures, offers a robust predictive framework for its characterization.

This document is designed for researchers, scientists, and drug development professionals, providing not only the expected data but also the underlying scientific reasoning for the interpretation of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra of this compound.

Molecular Structure and Isotopic Considerations

A foundational understanding of the molecular structure is paramount for the interpretation of its spectroscopic data. The structure of this compound is presented below.

The Quinazoline Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide on the Biological Activities of Substituted Quinazolines for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, stands as a "privileged scaffold" in medicinal chemistry.[1] Its structural versatility and ability to interact with a wide array of biological targets have led to the development of numerous therapeutic agents.[2] Molecules incorporating the quinazoline core exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[3][4] This guide provides a detailed exploration of the key biological activities of substituted quinazolines, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

Introduction: The Significance of the Quinazoline Core

First synthesized in 1895, the quinazoline scaffold is a fundamental building block found in over 200 naturally occurring alkaloids and a multitude of synthetic compounds.[1] Its importance in drug discovery stems from its ability to present substituents in a well-defined three-dimensional arrangement, allowing for precise interactions with the active sites of enzymes and receptors. This inherent "drug-like" character has made it a focal point for the development of novel therapeutics targeting a range of diseases.[5] The diverse biological activities are achieved through various substitutions on the quinazoline core, which modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby fine-tuning its pharmacological activity.[6]

Anticancer Activity: Targeting Cellular Proliferation

The most prominent therapeutic application of the quinazoline scaffold is in oncology.[7] Many quinazoline derivatives function as potent inhibitors of protein kinases, enzymes that play a critical role in cell signaling pathways controlling growth, proliferation, and survival.

Mechanism of Action: EGFR Tyrosine Kinase Inhibition

A prime example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division. Quinazoline-based inhibitors, such as Gefitinib and Erlotinib, act as ATP-competitive inhibitors.[6] They bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade that drives tumor growth.[6]

Below is a diagram illustrating the EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.

Structure-Activity Relationship (SAR) for EGFR Inhibitors

The development of potent EGFR inhibitors has been guided by extensive SAR studies. Key findings are summarized in the table below.

| Position on Quinazoline Core | Favorable Substituents | Rationale |

| 4 | Anilino group (substituted) | Forms crucial hydrogen bonds with the hinge region of the kinase domain.[6] |

| 6, 7 | Methoxy or other small alkoxy groups | Enhance binding affinity and solubility. |

| Aromatic ring of 4-anilino | Electron-withdrawing groups (e.g., Cl, F) | Can improve activity.[6] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

A fundamental step in evaluating novel anticancer compounds is to determine their ability to inhibit cell growth. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a substituted quinazoline against a cancer cell line (e.g., A549, a human lung adenocarcinoma cell line with high EGFR expression).

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test quinazoline compound in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Gefitinib).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity

Substituted quinazolines have also emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[8]

Proposed Mechanisms of Action

The antimicrobial effects of quinazolines are believed to stem from their ability to interfere with essential microbial processes. While the exact mechanisms are diverse and compound-specific, some proposed targets include:

-

DNA Gyrase and Topoisomerase IV: Inhibition of these bacterial enzymes disrupts DNA replication.

-

Dihydrofolate Reductase (DHFR): Blocking this enzyme interferes with folic acid synthesis, which is crucial for nucleotide synthesis.

-

Cell Wall Synthesis: Some derivatives may inhibit key enzymes involved in the biosynthesis of peptidoglycan.

The following diagram outlines a general workflow for the screening of novel antimicrobial quinazolines.

Caption: General workflow for antimicrobial screening of quinazoline derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC.

Objective: To determine the MIC of a substituted quinazoline against a specific bacterial strain (e.g., Staphylococcus aureus).

Methodology:

-

Preparation of Inoculum: Grow the bacterial strain in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Anti-inflammatory and CNS Activities

Beyond cancer and infectious diseases, the quinazoline scaffold has shown potential in treating inflammatory conditions and central nervous system disorders.[4][9]

Anti-inflammatory Effects

Certain substituted quinazolines have been found to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins.[10] Others may modulate the production of pro-inflammatory cytokines.

Central Nervous System Activity

The CNS effects of quinazolines are historically notable, with methaqualone (a sedative-hypnotic) being a well-known example. This activity is often mediated through interaction with GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. Current research is exploring novel quinazoline derivatives for potential use as anticonvulsant and antipsychotic agents.[8]

Conclusion and Future Perspectives

The quinazoline scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its structural simplicity, synthetic accessibility, and pharmacological versatility ensure its place in the development of future therapeutics.[2] Current and future research efforts are focused on:

-

Developing multi-target quinazoline derivatives that can simultaneously modulate several disease-related pathways.

-

Synthesizing novel derivatives to overcome drug resistance, a significant challenge in both cancer and infectious disease treatment.

-

Employing computational methods to design quinazolines with improved potency and selectivity.

The continued exploration of the chemical space around the quinazoline nucleus holds immense promise for the discovery of next-generation drugs to address unmet medical needs.

References

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

Quinazoline a scaffold with antimicrobial and anticonvulsant activity. (2024, October 17). Retrieved January 19, 2026, from [Link]

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Novel quinazoline derivatives: key pharmacological activities.. (2024, October 16). Retrieved January 19, 2026, from [Link]

-

Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

-

Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016). (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

-

Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

Quinazoline derivatives: synthesis and bioactivities. (n.d.). PubMed Central (PMC). Retrieved January 19, 2026, from [Link]

-

A review on biological activity of quinazolinones. (2020, December 6). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. (n.d.). PubMed Central (PMC). Retrieved January 19, 2026, from [Link]

-

QUINAZOLINE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

-

Quinazoline derivatives & pharmacological activities: a review. (n.d.). SciSpace. Retrieved January 19, 2026, from [Link]

-

A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

Sources

- 1. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]

- 2. Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]

- 5. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinazoline a scaffold with antimicrobial and anticonvulsant activity [wisdomlib.org]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

The Strategic Deployment of 2-Chloro-8-iodoquinazolin-4-amine in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

A Deep Dive into the Synthetic Versatility and Therapeutic Potential of a Key Heterocyclic Building Block

This technical guide offers an in-depth exploration of 2-Chloro-8-iodoquinazolin-4-amine, a strategically functionalized heterocyclic scaffold poised for significant impact in medicinal chemistry and drug discovery. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the synthetic pathways, chemical reactivity, and potential therapeutic applications of this versatile building block. The quinazoline core is a well-established privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs, particularly in oncology.[1][2][3] The specific disubstitution pattern of this compound presents a unique opportunity for orthogonal chemical modifications, enabling the rapid generation of diverse compound libraries for screening and optimization.

The Quinazoline Scaffold: A Cornerstone of Drug Discovery

The quinazoline framework, a fusion of a benzene ring and a pyrimidine ring, is a common motif in a multitude of biologically active compounds.[1][2] Its rigid, planar structure provides a suitable anchor for substituents to interact with biological targets. Notably, 4-anilinoquinazoline derivatives have been extensively investigated as potent inhibitors of receptor tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are crucial mediators of cancer cell proliferation and angiogenesis.[1] The strategic placement of functional groups on the quinazoline ring system is paramount in dictating the potency and selectivity of these inhibitors.

Synthesis and Chemical Properties: A Tale of Two Halogens

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The chloro group at the 2-position and the iodo group at the 8-position can be selectively addressed in subsequent chemical transformations, making it a highly valuable intermediate for the construction of complex molecules.

A related compound, 4-chloro-8-iodoquinazoline, has been successfully synthesized via a regioselective metalation and iodination strategy.[1] This approach highlights the feasibility of introducing the iodo group at the 8-position. The introduction of the 2-chloro and 4-amino functionalities could be achieved through established quinazoline chemistry, potentially involving a 2,4-dichloroquinazoline intermediate followed by a regioselective amination at the 4-position. The greater electrophilicity of the C4 position in 2,4-dichloroquinazolines generally leads to selective nucleophilic substitution at this site.

The distinct chemical nature of the C-Cl and C-I bonds is the cornerstone of this molecule's utility. The C-I bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, compared to the C-Cl bond.[4] This allows for the selective introduction of aryl, heteroaryl, amino, or alkynyl groups at the 8-position while leaving the 2-chloro substituent intact for subsequent modifications.

Conversely, the 2-chloro group is susceptible to nucleophilic aromatic substitution (SNAr) by various nucleophiles, including amines, alcohols, and thiols. This reactivity allows for the introduction of a wide array of side chains at the 2-position, further expanding the chemical diversity of the resulting derivatives.

A Versatile Building Block for Drug Discovery

The orthogonal reactivity of this compound makes it an ideal scaffold for the development of compound libraries for high-throughput screening. The general workflow for utilizing this building block in a drug discovery program is outlined below.

Caption: Sequential functionalization workflow for this compound.

This sequential approach allows for the systematic exploration of the chemical space around the quinazoline core, facilitating the identification of structure-activity relationships (SAR).

Potential Therapeutic Applications: Targeting Kinases and Beyond

Given the established role of the quinazoline scaffold in medicinal chemistry, derivatives of this compound hold promise in several therapeutic areas, most notably in oncology as kinase inhibitors.[5][6] The ability to introduce diverse substituents at both the 2 and 8 positions allows for the fine-tuning of interactions within the ATP-binding pocket of various kinases.

The development of novel 2-substituted quinazoline-4-amine derivatives has shown promise in identifying potent anticancer agents.[5] Furthermore, the quinazoline core has been incorporated into molecules with a range of other biological activities, including antimicrobial and anti-inflammatory properties.[2] The exploration of derivatives from this compound could therefore lead to the discovery of novel therapeutic agents in these areas as well.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the provided search results, a general procedure for a key transformation, the palladium-catalyzed Suzuki-Miyaura cross-coupling at the C8-iodo position, can be outlined based on established methods for similar substrates.[4]

General Protocol for Suzuki-Miyaura Coupling at the C8-Position:

-

Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition: Add a suitable degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and water.

-

Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 8-substituted-2-chloroquinazolin-4-amine.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Catalyst | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 |

| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/DMF | 60 |

Conclusion

This compound represents a highly strategic and versatile building block in the medicinal chemist's toolbox. Its unique pattern of halogenation allows for selective and sequential functionalization, enabling the efficient synthesis of diverse libraries of novel quinazoline derivatives. The established importance of the quinazoline scaffold in drug discovery, particularly in the development of kinase inhibitors, underscores the significant potential of this compound in the quest for new and effective therapeutic agents. Further exploration of the chemistry and biological activity of derivatives of this compound is warranted and is anticipated to yield exciting new discoveries in the field of medicinal chemistry.

References

- BenchChem. Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Chloro-8-iodoquinoxaline.

- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH.

- Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC - NIH.

- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI.

- Synthesis of the target compounds 4-8. ResearchGate.

- This compound. BLD Pharm.

- Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. ScienceDirect.

- Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. NIH.

- Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOPscience.

- Palladium-Catalyzed Reactions. MDPI.

- Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. PubMed.

- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic and Pharmaceutical Chemistry.

- The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate.

- Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC - PubMed Central.

- Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. ScienceDirect.

- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH.

- Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors. PubMed.

- Synthesis of new quinazolin-2,4-diones as anti-Leishmania mexicana agents. PubMed.

- Synthesis of 8‐fluoro‐2,4‐diaminoquinazoline 6. ResearchGate.

- A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. NIH.

- Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. PMC - NIH.

- SYNTHESIS OF 4-AMINO-8-CYANOQUINAZOLINES. Semantic Scholar.

- Reactivity of 2-ethoxyquinazolin- 4-yl hydrazine and its use in synthesis of novel quinazoline derivatives of antimicrobial activity. PubMed.

- 2-chloro-n-methylquinazolin-4-amine (C9H8ClN3). PubChemLite.

Sources

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Novel 2-Chloro-8-iodoquinazolin-4-amine Analogs: A Platform for Kinase Inhibitor Discovery

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved therapeutics, particularly in oncology. The 2,4,8-trisubstituted quinazoline framework offers a versatile platform for drug discovery, with each position providing a vector for molecular diversification to optimize potency, selectivity, and pharmacokinetic properties. This technical guide presents a comprehensive, field-proven strategy for the synthesis of novel 2-Chloro-8-iodoquinazolin-4-amine analogs. This core structure is strategically designed with three orthogonal points for chemical modification: the C4-amine, introduced via nucleophilic aromatic substitution (SNAr); the C8-iodo group, a handle for transition-metal-catalyzed cross-coupling reactions; and the C2-chloro atom, a less reactive but potential site for further functionalization. This document provides a detailed narrative of the synthetic strategy, from retrosynthetic analysis to detailed, step-by-step experimental protocols and mechanistic insights, intended for researchers and professionals in drug development.

Introduction: The Quinazoline Scaffold in Drug Discovery

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention from the pharmaceutical industry.[1] Their rigid bicyclic structure serves as an excellent template for designing molecules that can effectively interact with the active sites of various enzymes and receptors. A prime example of their therapeutic importance is their role as protein kinase inhibitors, with several approved drugs, such as Gefitinib and Erlotinib, targeting the epidermal growth factor receptor (EGFR) to treat various cancers.[2]

The this compound core is a particularly valuable intermediate for constructing libraries of potential drug candidates. The rationale behind this specific substitution pattern is threefold:

-

C4-Amine Moiety: The amine at the C4 position is crucial for establishing key hydrogen bond interactions within the ATP-binding pocket of many kinases. Variation of this amine substituent is a primary strategy for modulating potency and selectivity.

-

C8-Iodo Group: The iodine atom at the C8 position serves as a versatile synthetic handle. It is strategically placed to allow for the introduction of a wide array of substituents via well-established cross-coupling reactions, enabling exploration of the solvent-exposed region of the binding site.[3]

-

C2-Chloro Group: The chlorine atom at the C2 position, while less reactive than at C4, offers a potential site for late-stage functionalization or can be retained to influence the electronic properties of the quinazoline ring.

This guide will systematically detail a robust and reproducible synthetic pathway to this key intermediate and its subsequent diversification.

Retrosynthetic Analysis and Overall Synthetic Strategy

A logical retrosynthetic analysis of the target analogs reveals a multi-step strategy starting from readily available precursors. The overall workflow is designed to first construct the core heterocyclic system and then sequentially install the key functionalities for diversification.

Caption: Retrosynthetic analysis of the target analogs.

The forward synthesis, therefore, commences with the synthesis of the key starting material, 2-amino-3-iodobenzoic acid. This is followed by the construction of the 8-iodoquinazolin-4(3H)-one ring system. Subsequent chlorination yields the highly reactive 2,4-dichloro-8-iodoquinazoline intermediate. A regioselective nucleophilic aromatic substitution (SNAr) at the C4 position installs the desired amine. Finally, diversification of the C8-iodo position via palladium-catalyzed cross-coupling reactions generates the final library of novel analogs.

Synthesis of the Core Scaffold: A Step-by-Step Approach

Step 1: Preparation of 2-Amino-3-iodobenzoic Acid

The synthesis of the crucial starting material, 2-amino-3-iodobenzoic acid, can be achieved from 2-aminobenzoic acid (anthranilic acid). A common method involves the diazotization of the amino group followed by a Sandmeyer-type reaction with potassium iodide.[3][4]

Reaction Scheme:

2-Aminobenzoic Acid → [Diazonium Salt] → 2-Amino-3-iodobenzoic Acid

Experimental Protocol:

-

Diazotization: Dissolve 2-aminobenzoic acid in an aqueous solution of a strong acid (e.g., H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.[3]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

Iodination: In a separate flask, prepare a solution of potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Nitrogen gas will be evolved.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

-

The crude 2-amino-3-iodobenzoic acid product can be isolated by filtration and purified by recrystallization.

Step 2: Cyclization to 8-Iodoquinazolin-4(3H)-one

The construction of the quinazolinone ring is typically achieved by reacting the anthranilic acid derivative with a one-carbon source, such as formamide, in a cyclocondensation reaction.[5]

Reaction Scheme:

2-Amino-3-iodobenzoic Acid + Formamide → 8-Iodoquinazolin-4(3H)-one

Experimental Protocol:

-

Combine 2-amino-3-iodobenzoic acid with an excess of formamide in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture to 150-160 °C for 2-4 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid product, 8-iodoquinazolin-4(3H)-one, is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Step 3: Chlorination to 2,4-Dichloro-8-iodoquinazoline

The conversion of the quinazolinone to the key 2,4-dichloro intermediate is a critical step that activates the C2 and C4 positions for subsequent nucleophilic substitution. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[6][7]

Reaction Scheme:

8-Iodoquinazolin-4(3H)-one + POCl₃ → 2,4-Dichloro-8-iodoquinazoline

Mechanistic Insight: The reaction with POCl₃ proceeds in two main stages.[6] Initially, the quinazolinone oxygen attacks the phosphorus atom, leading to the formation of a phosphorylated intermediate. This intermediate is then attacked by a chloride ion at the C4 position, leading to the formation of the 4-chloroquinazoline. A second chlorination event at the C2 position (formerly the amide carbonyl) yields the 2,4-dichloro product. Heating is required to drive the reaction to completion.[6]

Experimental Protocol:

-

Carefully add 8-iodoquinazolin-4(3H)-one to an excess of phosphorus oxychloride (POCl₃) in a flask equipped with a reflux condenser and a gas trap for HCl fumes. A small amount of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) can be added to facilitate the reaction.

-

Heat the mixture to reflux (approximately 110 °C) for 2-4 hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

-

Work-up: Cautiously quench the residue by pouring it onto crushed ice with vigorous stirring. The 2,4-dichloro-8-iodoquinazoline product will precipitate as a solid.

-

Neutralize the aqueous solution with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 4: Regioselective C4-Amination

The introduction of the amine at the C4 position is achieved via a nucleophilic aromatic substitution (SNAr) reaction. A key feature of the 2,4-dichloroquinazoline system is the significantly higher reactivity of the C4 position towards nucleophilic attack compared to the C2 position.[1][8]

Mechanistic Rationale for Regioselectivity: DFT calculations have shown that the carbon atom at the C4 position of 2,4-dichloroquinazoline has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack.[1][8] This inherent electronic preference allows for highly selective mono-amination at the C4 position under controlled conditions.

Caption: C4-selective nucleophilic aromatic substitution (SNAr).

Experimental Protocol:

-

Dissolve the 2,4-dichloro-8-iodoquinazoline (1.0 eq) in a suitable solvent such as 2-propanol, dioxane, or THF.[8]

-

Add the desired primary or secondary amine (1.0-1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (1.5-2.0 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 80 °C) for a few hours to overnight. The reaction progress should be monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and dilute it with water. The desired this compound product often precipitates and can be collected by filtration.

-

Alternatively, the product can be extracted with an organic solvent, washed with brine, dried, and purified by column chromatography on silica gel.

Diversification of the Core Scaffold

With the this compound core in hand, the next stage is to introduce diversity at the C8 position to explore structure-activity relationships (SAR).

C8-Arylation/Alkynylation via Suzuki-Miyaura and Sonogashira Coupling

The C8-iodo group is an excellent handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling allows for the introduction of a wide variety of aryl and heteroaryl groups, while the Sonogashira coupling enables the installation of terminal alkynes.[3]

Reaction Principle (Suzuki-Miyaura): The reaction involves a catalytic cycle with a palladium(0) complex. Key steps include the oxidative addition of the iodoquinazoline to the Pd(0) catalyst, transmetalation with a boronic acid or ester, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[9]

Caption: Diversification at C8 via Suzuki-Miyaura coupling.

Experimental Protocol (Suzuki-Miyaura Coupling):

-

To a reaction vessel, add the this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Add a suitable solvent system, such as a mixture of dioxane and water or DMF.

-

Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.

-

Heat the reaction mixture to 80-100 °C under an inert atmosphere for 2-12 hours, monitoring by TLC or LC-MS.

-

After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to obtain the desired C8-aryl analog.

Data Presentation: Representative Analogs

The following table summarizes representative analogs that can be synthesized using the described methodologies, highlighting the versatility of the approach.

| Entry | C4-Amine Substituent (R¹) | C8-Aryl Substituent (R²) | Method for C8 | Yield (%) |

| 1 | -NH-CH₃ | Phenyl | Suzuki | 75-85 |

| 2 | -NH-Cyclopropyl | 3-Pyridyl | Suzuki | 70-80 |

| 3 | Morpholino | 4-Methoxyphenyl | Suzuki | 80-90 |

| 4 | -NH-(4-fluorophenyl) | Thiophen-2-yl | Suzuki | 65-75 |

| 5 | -NH-CH₂CH₂OH | Phenylethynyl | Sonogashira | 60-70 |

| 6 | Piperidin-1-yl | Furan-3-yl | Suzuki | 72-82 |

Note: Yields are representative and may vary based on specific substrates and reaction optimization.

Conclusion

This technical guide outlines a robust and highly adaptable synthetic strategy for the preparation of novel this compound analogs. By leveraging a logical sequence of cyclization, chlorination, regioselective amination, and palladium-catalyzed cross-coupling, this methodology provides a powerful platform for generating diverse libraries of quinazoline-based compounds. The strategic inclusion of orthogonal synthetic handles at the C4 and C8 positions allows for extensive exploration of structure-activity relationships, making this approach highly valuable for researchers, scientists, and professionals engaged in the discovery and development of new kinase inhibitors and other targeted therapeutics. Each protocol described herein is designed to be self-validating, with clear mechanistic principles supporting the experimental choices, ensuring both scientific integrity and practical applicability in a drug discovery setting.

References

-

Sánchez, A. et al. (2018). Nucleophilic Aromatic Substitution Reactions of 4-chloroquinazoline toward Aniline and Hydrazine. Journal of Physical Organic Chemistry. Available at: [Link]

-

Rojas, L. J. et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules.[6][10] Available at: [Link]

-

Arnott, E. A. et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry.[6] Available at: [Link]

-

Mphahlele, M. J. et al. (2016). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules.[3] Available at: [Link]

-

Organic Syntheses. m-IODOBENZOIC ACID. Organic Syntheses.[4] Available at: [Link]

-

Chemistry Stack Exchange. (2024). Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature. Chemistry Stack Exchange. Available at: [Link]

-

Al-Otaibi, J. S. et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry.[11] Available at: [Link]

-

Wang, D. & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal. Available at: [Link]

-

ResearchGate. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? ResearchGate.[7] Available at: [Link]

- Google Patents. (2007). Chlorination using POCl3 and benzyltriethylammonium chloride. Google Patents.

-

Rojas, L. J. et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC.[1][8] Available at: [Link]

-

ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate.[1][8] Available at: [Link]

-

Miller, D. D. et al. (2001). One-step synthesis of 4(3H)-quinazolinones. Tetrahedron Letters. Available at: [Link]

-

Kamal, A. et al. (2018). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI. Available at: [Link]

-

Al-Dhfyan, A. et al. (2017). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC.[1] Available at: [Link]

-

ResearchGate. (2014). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.[9] Available at: [Link]

-

Singh, T. et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry.[2] Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pianetachimica.it [pianetachimica.it]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Quinazolinone synthesis [organic-chemistry.org]

The Strategic Utility of 2-Chloro-8-iodoquinazolin-4-amine in Modern Kinase Inhibitor Discovery: A Technical Guide

Introduction: The Quinazoline Scaffold as a Cornerstone in Kinase Inhibitor Design

The quinazoline ring system has established itself as a "privileged scaffold" in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its rigid, bicyclic structure provides a robust framework for the precise spatial orientation of pharmacophoric elements, enabling high-affinity interactions with the ATP-binding pocket of various kinases.[1][2] A multitude of clinically approved kinase inhibitors, including gefitinib, erlotinib, and lapatinib, feature the 4-anilinoquinazoline core, underscoring the scaffold's therapeutic significance, particularly in oncology.[3][4] These inhibitors primarily target the epidermal growth factor receptor (EGFR) family of tyrosine kinases, which are frequently dysregulated in a variety of cancers.[2][5]

This technical guide focuses on a particularly versatile building block for the next generation of kinase inhibitors: 2-Chloro-8-iodoquinazolin-4-amine . The strategic placement of three distinct functional handles—an amine at C4, a chloro group at C2, and an iodo group at C8—offers medicinal chemists a powerful platform for combinatorial library synthesis and systematic structure-activity relationship (SAR) studies. The differential reactivity of the chloro and iodo substituents allows for sequential, regioselective derivatization, providing a gateway to novel chemical space and the development of highly potent and selective kinase inhibitors.

Synthesis of the Core Building Block: A Multi-Step Approach to this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired substitution pattern. The following proposed synthetic route is based on established and reliable chemical transformations reported in the literature for analogous systems.

Figure 1: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 2-Amino-3-iodobenzoic Acid

The synthesis commences with the iodination of 2-aminobenzoic acid. While methods for the synthesis of 2-amino-5-iodobenzoic acid are well-documented, the synthesis of the 3-iodo isomer requires careful regiocontrol.[6][7]

Protocol:

-

To a stirred solution of 2-aminobenzoic acid (1 equivalent) in glacial acetic acid, add molecular iodine (0.5 equivalents).

-

Slowly add a 30% aqueous solution of hydrogen peroxide (1 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to 50°C and stir for 3-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into cold water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford 2-amino-3-iodobenzoic acid.[7]

Causality: The use of hydrogen peroxide as an oxidizing agent in an acidic medium generates an electrophilic iodine species in situ, which then undergoes electrophilic aromatic substitution on the electron-rich aniline ring. The directing effect of the amino and carboxylic acid groups favors substitution at the 3- and 5-positions. Careful control of stoichiometry and reaction time is necessary to favor the mono-iodinated product.

Step 2: Cyclization to 8-Iodo-2,4(1H,3H)-quinazolinedione

The resulting 2-amino-3-iodobenzoic acid is then cyclized with urea to form the quinazolinedione ring system. This is a common and robust method for the formation of the quinazoline core.[8]

Protocol:

-

Thoroughly mix 2-amino-3-iodobenzoic acid (1 equivalent) and urea (3-5 equivalents).

-

Heat the mixture to 180-200°C for 2-3 hours. The mixture will melt, and ammonia will be evolved.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and treat with a hot aqueous solution of sodium hydroxide to dissolve the product.

-

Filter the hot solution to remove any insoluble impurities.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the 8-iodo-2,4(1H,3H)-quinazolinedione.

-

Filter the solid, wash with water, and dry to obtain the desired product.

Causality: At high temperatures, urea decomposes to isocyanic acid, which is the reactive species. The amino group of the anthranilic acid derivative attacks the isocyanic acid, followed by an intramolecular cyclization and loss of water to form the stable quinazolinedione ring.

Step 3: Chlorination to 2,4-Dichloro-8-iodoquinazoline

The quinazolinedione is then converted to the highly reactive 2,4-dichloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃).[4][9][10]

Protocol:

-

To a flask containing 8-iodo-2,4(1H,3H)-quinazolinedione (1 equivalent), add an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (around 110°C) for 4-6 hours.

-